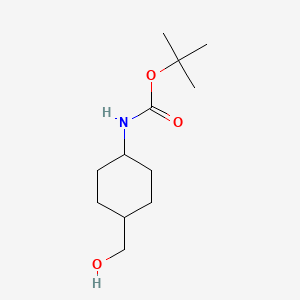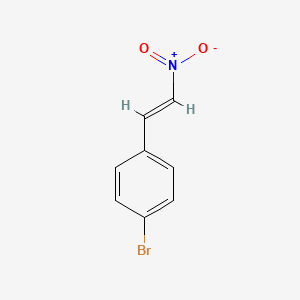
4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, “4-(Trifluoromethoxy)benzyl bromide” is used in the synthesis of a bioreductive drug . The synthesis process often involves Friedel-Crafts polymerization using aluminum chloride as a catalyst .Chemical Reactions Analysis
“4-(Trifluoromethyl)benzonitrile” participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This might provide some insight into the types of reactions “4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile” could undergo.Wissenschaftliche Forschungsanwendungen
Application in High Voltage Lithium-Ion Batteries
- Electrolyte Additive : 4-(Trifluoromethyl)-benzonitrile (a related compound) has been used as a novel electrolyte additive in high voltage lithium-ion batteries, particularly for LiNi 0.5 Mn 1.5 O 4 cathodes. This additive significantly enhances cyclic stability and capacity retention, helping to maintain a high initial capacity over extended cycles compared to a base electrolyte. The compound forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and reducing manganese dissolution (Huang et al., 2014).
Synthesis and Spectroelectrochemical Properties Study
- Phthalocyanine Synthesis : In a study focusing on spectroelectrochemical properties, a compound with a structure similar to 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile was used in the synthesis of novel peripherally tetra-substituted phthalocyanines. These compounds exhibited diffusion-controlled electron transfer properties and potential applicability in electrochemical technologies (Kamiloğlu et al., 2018).
Microwave-Assisted Synthesis in Polymer Chemistry
- Hyperbranched Epoxide-Amine Adducts : A related compound, 4-(2,3-epoxypropyl-1-oxy)benzonitrile, was utilized in a microwave-assisted one-pot synthesis to create hyperbranched epoxide-amine adducts. These adducts have potential applications in polymer chemistry due to their complexing properties in the presence of metal ions (Theis et al., 2009).
Photocatalytic Generation and In Situ Conversion
- Fluorophosgene Preparation : An organic photosensitizer was used for the photocatalytic generation of fluorophosgene from a compound structurally similar to 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile. This generated fluorophosgene was then employed for preparing various derivatives, demonstrating its potential in synthetic chemistry (Petzold et al., 2018).
Electrophilic Substituent Properties
- Chemical Reactivity Studies : The trifluoromethoxy group in compounds like 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile has been studied for its long-range electron-withdrawing properties. These studies provide valuable insights into the reactivity of such groups in various chemical reactions (Castagnetti & Schlosser, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)21-14-7-3-12(4-8-14)10-20-13-5-1-11(9-19)2-6-13/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZYKXBIIGLLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



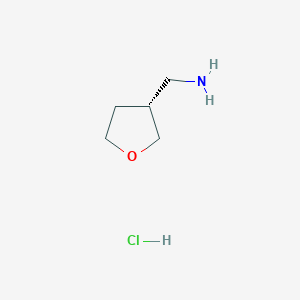
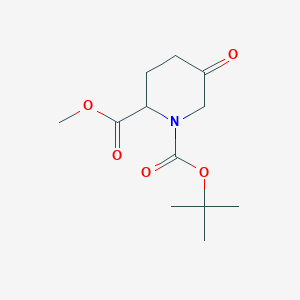
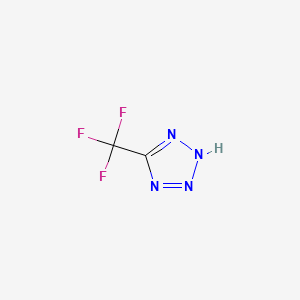
![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)


![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3024286.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024288.png)
